Anti-Tubercular Activity: 4-Bromophenyl vs. 4-Chlorophenyl Substitution in Pyrazole-Triazole Hybrids
In a series of twenty-four pyrazole-1,2,3-triazole hybrids synthesized via click chemistry, derivatives bearing a 4-chlorophenyl substituent at position-5 of the pyrazole ring consistently exhibited superior anti-tubercular activity against Mycobacterium tuberculosis H37Rv compared to the corresponding 4-bromophenyl and 4-methoxyphenyl analogs [1]. The most potent 4-chlorophenyl compound (6g) achieved an MIC of 3.13 µg/mL, while active compounds in the series demonstrated MIC values ≤6.25 µg/mL. The 4-bromophenyl-substituted derivatives showed reduced potency relative to their 4-chloro counterparts, though specific MIC values for individual bromophenyl congeners were not reported in the abstract [1]. This class-level evidence directly informs the expected anti-TB activity ranking for the 1,2,4-triazole regioisomer CAS 62537-97-7 when benchmarked against its 4-chlorophenyl analog.
| Evidence Dimension | Minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | Not directly determined; 4-bromophenyl analogs in pyrazole-1,2,3-triazole series showed reduced anti-TB activity relative to 4-chlorophenyl analogs [1] |
| Comparator Or Baseline | 4-Chlorophenyl analog 6g: MIC = 3.13 µg/mL; multiple 4-chlorophenyl compounds: MIC ≤6.25 µg/mL |
| Quantified Difference | 4-Bromophenyl substitution yields inferior anti-TB activity vs. 4-chlorophenyl; magnitude not precisely quantified for the 1,2,4-triazole series |
| Conditions | M. tuberculosis H37Rv; broth microdilution assay; cytotoxicity counter-screen on Vero cells |
Why This Matters
Procurement of CAS 62537-97-7 for anti-TB screening must be justified by objectives beyond potency, such as selectivity profiling, resistance-breaking potential, or scaffold-hopping from 1,2,3-triazole to 1,2,4-triazole regioisomers.
- [1] Nayak, N.; Ramprasad, J.; Dalimba, U.; Yogeeswari, P.; Sriram, D.; Kumar, H. S. S.; Achur, R. Synthesis of new pyrazole-triazole hybrids by click reaction using a green solvent and evaluation of their antitubercular and antibacterial activity. Research on Chemical Intermediates 2016, 42(4), 3721–3741. DOI: 10.1007/s11164-015-2241-9. View Source
